Adefovir Diphosphate Triethylamine Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

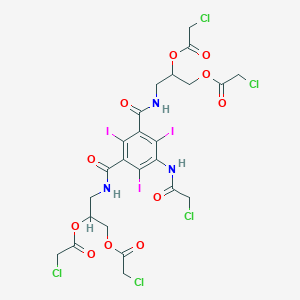

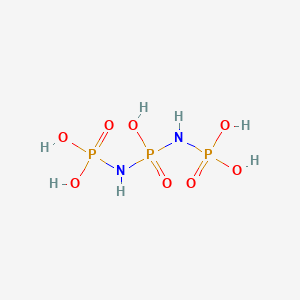

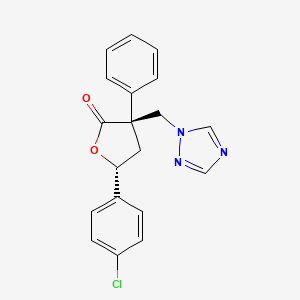

Adefovir Diphosphate Triethylamine Salt is a biochemical compound used primarily in proteomics research. It is a derivative of adefovir, an acyclic nucleoside phosphonate, which is known for its antiviral properties, particularly against hepatitis B virus (HBV) and herpes simplex virus (HSV) . The compound is often used in its dipivoxil prodrug form to enhance its bioavailability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Adefovir Diphosphate Triethylamine Salt involves several steps, starting from commercially available starting materials. One of the key steps is the alkylation of adenine using a novel tetrabutylammonium salt, which facilitates the reaction in solvents other than dimethylformamide (DMF) . The reaction conditions are optimized to achieve high yields and conversions, often using magnesium tert-butoxide as a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions conducted under controlled conditions to ensure consistency and purity. The use of iodide reagents has been shown to afford higher yields and allows for reactions to be conducted up to 10 grams in scale under milder conditions .

Análisis De Reacciones Químicas

Types of Reactions: Adefovir Diphosphate Triethylamine Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is the phosphorylation of adefovir to form adefovir diphosphate, which is the active metabolite .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include magnesium tert-butoxide, DMF, and iodide reagents . The reactions are typically conducted under controlled conditions to ensure high yields and purity.

Major Products Formed: The major product formed from the reactions involving this compound is adefovir diphosphate, which is the active form that inhibits viral replication by terminating DNA synthesis .

Aplicaciones Científicas De Investigación

Adefovir Diphosphate Triethylamine Salt has a wide range of scientific research applications. It is used extensively in the study of antiviral drugs, particularly those targeting HBV and HSV . The compound is also used in proteomics research to study protein interactions and functions . Additionally, it has applications in the development of new antiviral therapies and the study of viral replication mechanisms .

Mecanismo De Acción

The mechanism of action of Adefovir Diphosphate Triethylamine Salt involves the inhibition of viral DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate . This competition leads to the termination of DNA chain elongation, thereby inhibiting viral replication . The compound is actively transported into cells, where it undergoes phosphorylation to form the active metabolite adefovir diphosphate .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Adefovir Diphosphate Triethylamine Salt include other acyclic nucleoside phosphonates such as tenofovir and cidofovir . These compounds share similar mechanisms of action and are used in the treatment of viral infections.

Uniqueness: This compound is unique in its ability to inhibit a wide range of viral DNA polymerases, making it effective against multiple types of viruses . Its dipivoxil prodrug form enhances its bioavailability, making it more effective in clinical applications .

Propiedades

Fórmula molecular |

C14H29N6O10P3 |

|---|---|

Peso molecular |

534.34 g/mol |

Nombre IUPAC |

2-(6-aminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |

InChI |

InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3 |

Clave InChI |

CMMZUURGSBCDLQ-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)

![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)

![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)